molecular formula C8H11Cl2NO B3027293 (S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride CAS No. 1269773-23-0

(S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride

Cat. No.: B3027293
CAS No.: 1269773-23-0
M. Wt: 208.08
InChI Key: FCJCVLVGGFRUIH-DDWIOCJRSA-N
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Description

(S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique structural features, which include an amino group, a hydroxyl group, and a chlorophenyl group. The presence of these functional groups makes it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-chloroacetophenone using a chiral reducing agent to obtain the desired enantiomer. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through catalytic hydrogenation processes. This method involves the use of a chiral catalyst, such as a chiral rhodium or ruthenium complex, to achieve high yields and enantioselectivity. The reaction is typically conducted under high pressure and temperature conditions to optimize the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of 2-chloroacetophenone or 2-chlorobenzaldehyde.

    Reduction: Formation of 2-chlorophenylethylamine.

    Substitution: Formation of 2-hydroxy-2-(2-chlorophenyl)ethanol or 2-amino-2-(2-chlorophenyl)ethanol.

Scientific Research Applications

(S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various chiral compounds and as a building block in organic synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and as a chiral ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of antidepressant and antipsychotic drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the reuptake of neurotransmitters in the brain, thereby exerting antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-amino-2-(2-chlorophenyl)ethanol hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.

    2-chloroacetophenone: A precursor in the synthesis of (S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride.

    2-chlorophenylethylamine: A related compound with similar structural features.

Uniqueness

This compound is unique due to its chiral nature and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively interact with molecular targets makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-2-(2-chlorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJCVLVGGFRUIH-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CO)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269773-23-0
Record name Benzeneethanol, β-amino-2-chloro-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269773-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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